molecular formula C11H10BrNO B2421372 2-bromo-1-(1H-indol-3-yl)propan-1-one CAS No. 19620-87-2

2-bromo-1-(1H-indol-3-yl)propan-1-one

Cat. No.: B2421372
CAS No.: 19620-87-2
M. Wt: 252.111
InChI Key: NKDRSWRYWHAWHV-UHFFFAOYSA-N
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Description

2-Bromo-1-(1H-indol-3-yl)propan-1-one is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, features a bromine atom attached to the first carbon of a propanone group, which is further connected to an indole ring at the third position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-1-(1H-indol-3-yl)propan-1-one typically involves the bromination of 1-(1H-indol-3-yl)propan-1-one. This can be achieved using bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent addition, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(1H-indol-3-yl)propan-1-one can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation: The indole ring can undergo oxidation reactions to form various oxidized products.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

    Nucleophilic substitution: Formation of substituted indole derivatives.

    Reduction: Formation of 1-(1H-indol-3-yl)propan-1-ol.

    Oxidation: Formation of oxidized indole derivatives.

Scientific Research Applications

2-Bromo-1-(1H-indol-3-yl)propan-1-one has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    1-(1H-indol-3-yl)propan-1-one: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.

    2-Chloro-1-(1H-indol-3-yl)propan-1-one: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activities.

    1-(1H-indol-3-yl)ethanone: Shorter carbon chain, resulting in different chemical and biological properties.

Uniqueness

2-Bromo-1-(1H-indol-3-yl)propan-1-one is unique due to the presence of the bromine atom, which enhances its reactivity in various chemical reactions and potentially increases its biological activity compared to similar compounds.

Biological Activity

2-Bromo-1-(1H-indol-3-yl)propan-1-one is an indole derivative that has garnered attention for its potential biological activities, including antimicrobial, anticancer, and neuroprotective properties. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant research findings.

The compound is characterized by a bromine atom attached to an indole ring and a propan-1-one moiety, contributing to its unique electrophilic properties. Its molecular formula is C10H8BrN1OC_{10}H_{8}BrN_{1}O. The presence of the bromine atom enhances its reactivity in various biological systems, making it a promising candidate for further pharmacological studies.

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

  • Receptor Binding : Indole derivatives often exhibit high affinity for multiple receptors, influencing various signaling pathways. The specific receptors targeted by this compound remain to be fully elucidated .
  • Biochemical Pathways : Compounds like this one can modulate pathways related to inflammation, cancer progression, and microbial resistance. For instance, indole derivatives have shown potential in inhibiting key enzymes involved in cancer cell proliferation .

Antimicrobial Activity

Indole derivatives, including this compound, have demonstrated significant antimicrobial properties. Research indicates that compounds with similar structures exhibit:

  • Antibacterial Effects : Effective against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for related compounds range from 40 to 50 µg/mL .

Anticancer Properties

Indole derivatives are also being explored for their anticancer potential:

  • Cell Proliferation Inhibition : Studies suggest that this compound may inhibit cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. Similar compounds have shown effectiveness against breast and colon cancer cells .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
2-BromoindoleIndole with a bromine substituentAntimicrobial, anticancer
1-(1H-Indol-3-yl)propan-2-oneIndole linked to propanoneAntimicrobial, analgesic
3-BromoindoleBromine at position 3 of the indole ringAntifungal, anticancer
2-Bromo-N-methylindoleMethyl group on nitrogenNeuroprotective

Case Studies and Research Findings

Recent studies have highlighted the diverse applications of this compound:

  • Neuroprotective Effects : In models of neurodegeneration, related indole derivatives have been shown to enhance cognitive function and reduce neuroinflammation .
  • Antioxidant Properties : Some studies indicate that these compounds can scavenge free radicals, potentially reducing oxidative stress in cells .
  • Inhibition of Enzymatic Activities : Research has demonstrated that certain indole derivatives inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes linked to neurodegenerative diseases such as Alzheimer's.

Properties

IUPAC Name

2-bromo-1-(1H-indol-3-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO/c1-7(12)11(14)9-6-13-10-5-3-2-4-8(9)10/h2-7,13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKDRSWRYWHAWHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CNC2=CC=CC=C21)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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